5-Acetyl-2-(butylamino)-6-methylnicotinonitrile
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s occurrence in nature or its applications .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Synthesis and Chemical Properties
Acetylation and Cyclization Reactions : The acetylation of 2-arylamino-5-carbethoxy-6-methylnicotinonitriles leads to N-acetyl derivatives, which, under certain conditions, cyclize to form 1-aryl-1,4-dihydro-6-carbethoxy-2,7-dimethyl-4-oxopyrido[2,3-d]pyrimidines. These compounds can further undergo transformations to produce carboxylic and hydroxamic acids, as well as acetylation products, demonstrating the versatility of 5-acetyl-2-(butylamino)-6-methylnicotinonitrile derivatives in synthesizing complex heterocyclic structures (Deyanov, Gavrilov, & Konshin, 1992).
Reactivity with Acetic Anhydride or Benzoyl Chloride : The reaction of 2-arylamino-6-methylnicotinonitriles with acetic anhydride or benzoyl chloride produces N-acyl derivatives. These reactions highlight the chemical reactivity of the compound towards acylating agents and its potential for further chemical modifications, offering pathways for the synthesis of substituted 1-aryl-1,4-dihydro-7-methyl-4-oxopyrido[2,3-d]pyrimidines (Shramm & Konshin, 1985).
Biochemical Relevance : The enzyme arylamine N-acetyltransferase (NAT2) modifies compounds structurally related to 5-acetyl-2-(butylamino)-6-methylnicotinonitrile, influencing drug metabolism and susceptibility to certain diseases. This illustrates the biochemical and pharmacological significance of acetyl derivatives in human health (Cascorbi et al., 1995).
Environmental and Biochemical Studies
Antifouling Compounds : Studies on Irgarol 1051, structurally similar to 5-acetyl-2-(butylamino)-6-methylnicotinonitrile, reveal its use in antifouling paints and the environmental impact of such biocides in marine sediments. This research provides insight into the ecological considerations associated with the use of related chemical compounds (Biselli, Bester, Hühnerfuss, & Fent, 2000).
Glycolipid Synthesis : The enzymatic synthesis of amino sugar fatty acid esters from N-acetyl-glucosamine and N-butyryl-glucosamine, leading to novel glycolipids, demonstrates the potential of utilizing acetyl and butylamino functional groups in the development of "green surfactants" for various industrial applications (Pöhnlein et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-acetyl-2-(butylamino)-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-4-5-6-15-13-11(8-14)7-12(10(3)17)9(2)16-13/h7H,4-6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHJZYYCTCJTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C(C=C1C#N)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-(butylamino)-6-methylnicotinonitrile |
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